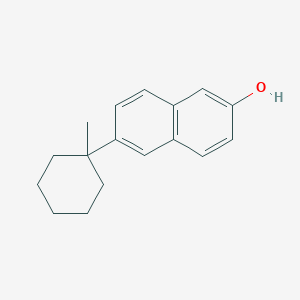
6-(1-Methylcyclohexyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Methylcyclohexyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring substituted with a hydroxyl group at the second position and a 1-methylcyclohexyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylcyclohexyl)naphthalen-2-ol typically involves the alkylation of naphthalen-2-ol with 1-methylcyclohexyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group of naphthalen-2-ol, followed by the addition of 1-methylcyclohexyl bromide or chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methylcyclohexyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydronaphthol derivatives.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
6-(1-Methylcyclohexyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(1-Methylcyclohexyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl group and the naphthalene ring are key functional groups that contribute to its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ol: A simpler analog without the 1-methylcyclohexyl group.
1-Methylcyclohexyl derivatives: Compounds with similar cyclohexyl substitution but different aromatic cores.
Uniqueness
6-(1-Methylcyclohexyl)naphthalen-2-ol is unique due to the combination of the naphthalene ring and the 1-methylcyclohexyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both aromatic and alicyclic characteristics are desired.
Properties
CAS No. |
101747-27-7 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
6-(1-methylcyclohexyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H20O/c1-17(9-3-2-4-10-17)15-7-5-14-12-16(18)8-6-13(14)11-15/h5-8,11-12,18H,2-4,9-10H2,1H3 |
InChI Key |
MEUVHRXEHWUIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C2=CC3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

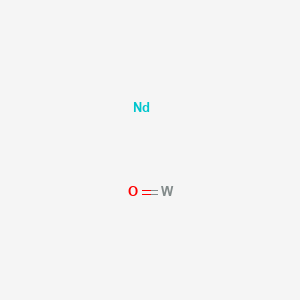
![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
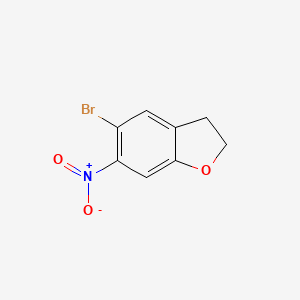
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)


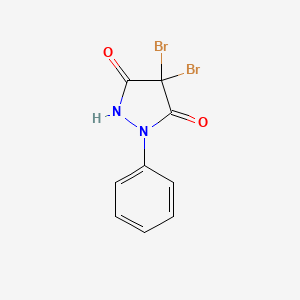
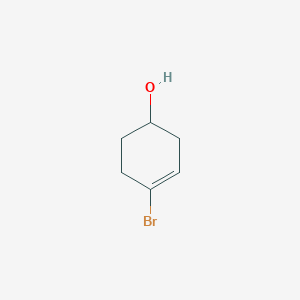

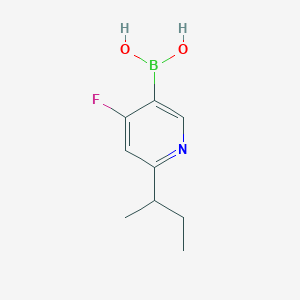
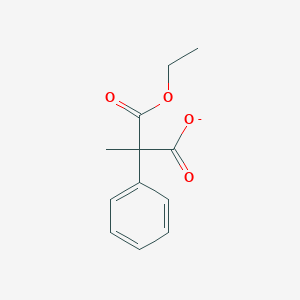
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
